molecular formula C12H13BrN2 B1528179 3-(4-Bromophenyl)-1-isopropylpyrazole CAS No. 1400645-25-1

3-(4-Bromophenyl)-1-isopropylpyrazole

Cat. No.: B1528179
CAS No.: 1400645-25-1
M. Wt: 265.15 g/mol
InChI Key: OHLLJFAQBMVRSI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-isopropylpyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-bromophenyl group and an isopropyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

3-(4-bromophenyl)-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-9(2)15-8-7-12(14-15)10-3-5-11(13)6-4-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLLJFAQBMVRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-isopropylpyrazole typically involves the reaction of 4-bromobenzaldehyde with isopropylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-isopropylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)-1-isopropylpyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-isopropylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1-isopropylpyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate cells .

Biological Activity

3-(4-Bromophenyl)-1-isopropylpyrazole is a synthetic organic compound belonging to the pyrazole family, which is characterized by its unique structural features, including a bromophenyl group and an isopropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}BrN2_2
  • Molecular Weight : 270.13 g/mol

The presence of the bromine atom enhances the compound's lipophilicity, potentially influencing its interaction with various biological targets.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Below are some of the notable activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that compounds containing pyrazole and hydrazone functionalities demonstrate significant antimicrobial properties. For instance, derivatives similar to this compound have been reported to inhibit the growth of various bacterial and fungal strains, suggesting a potential application in treating infections.

2. Anticancer Properties

Pyrazole derivatives have been investigated for their anticancer potential, particularly due to their ability to induce apoptosis in cancer cells. Some studies have indicated that such compounds can inhibit cell proliferation across different cancer cell lines, including breast and prostate cancer . Although specific data on this compound is limited, its structural similarity to other active pyrazoles suggests it may possess similar properties.

3. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoles have been explored in various studies. For example, compounds within this class have demonstrated the ability to inhibit intracellular calcium signaling pathways related to inflammation, making them potential candidates for treating inflammatory diseases .

The mechanism of action for pyrazole derivatives typically involves their interaction with specific molecular targets, such as enzymes and receptors. For instance, they may act as inhibitors or modulators of key signaling pathways involved in cellular proliferation and inflammation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial:

Compound NameStructural FeaturesBiological Activity
4-Bromobenzaldehyde Hydrazone Contains benzaldehyde moietyAntimicrobial
3-Isopropylpyrazole Lacks hydrazone linkageAnticancer
1H-Pyrazole Derivatives Varying substituents on pyrazole ringDiverse bioactivities

This table illustrates how structural variations among pyrazoles can influence their biological activities.

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • A study conducted on a series of pyrazoles indicated moderate to good activity against multiple cancer cell lines in the NCI-60 panel. The results suggested that modifications in the substituents could enhance anticancer efficacy .
  • Another investigation focused on the anti-inflammatory properties of pyrazoles showed that certain derivatives effectively inhibited platelet-activating factor-induced responses in endothelial cells, indicating their potential use in treating inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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